N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including a bromophenyl group, a thiadiazole ring, and a phenoxyacetamide moiety, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiazole derivatives , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives often act by binding to their targets and modulating their activity, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 2-amino-1,3,4-thiadiazole.
Introduction of the Bromophenyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to introduce the bromophenyl group.
Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate product with phenoxyacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific functional groups, may exhibit similar activities and is of interest for drug development.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Uniqueness
Compared to similar compounds, N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its biological activity and chemical behavior, making it distinct from its chlorinated or fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNXPUFZTIRSIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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